

Technical Guide: 5-Chloro-2-(2-ethylphenoxy)aniline

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Compound of Interest

Compound Name: 5-Chloro-2-(2-ethylphenoxy)aniline

CAS No.: 946727-78-2

Cat. No.: B3172433

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Molecular Characterization, Synthesis Strategies, and Quality Control

Part 1: Chemical Identity & Molecular Weight Analysis

The precise molecular weight is the foundational parameter for stoichiometry in synthetic workflows. For **5-Chloro-2-(2-ethylphenoxy)aniline**, the mass is derived from its specific isotopic composition.

Physicochemical Data Table

Parameter	Value	Technical Note
Chemical Name	5-Chloro-2-(2-ethylphenoxy)aniline	IUPAC nomenclature
CAS Registry Number	Not widely listed (Analogous to 56966-48-4)	Search ID: 2035600 (Ref: Huateng)
Molecular Formula	C ₁₄ H ₁₄ ClNO	
Average Molecular Weight	247.72 g/mol	Used for bulk stoichiometry
Monoisotopic Mass	247.0764 Da	Used for High-Res Mass Spectrometry (HRMS)
Physical State	Off-white to pale brown solid	Typical of oxidized anilines
Solubility	DMSO, Methanol, Ethyl Acetate	Low solubility in water

Structural Breakdown & Mass Calculation

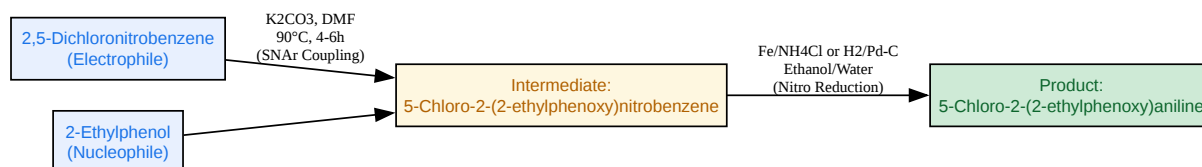
The molecular weight calculation is based on standard atomic weights (IUPAC 2021).

- Carbon (C₁₄):
- Hydrogen (H₁₄):
- Chlorine (Cl₁):
- Nitrogen (N₁):
- Oxygen (O₁):
- Total: 247.722 g/mol

Part 2: Synthesis & Reaction Engineering

The synthesis of **5-Chloro-2-(2-ethylphenoxy)aniline** relies on a Nucleophilic Aromatic Substitution (S_NAr) followed by a chemoselective reduction. This pathway ensures the integrity of the ethyl group while installing the ether linkage.

Synthetic Pathway Visualization (Graphviz)



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Figure 1: Two-step synthetic route via SNAr coupling and nitro-reduction.

Detailed Protocol

Step 1: Ether Coupling (SNAr)

- Rationale: The nitro group at the C1 position of the benzene ring activates the ortho-chlorine (C2) for displacement. The C5-chlorine is meta to the nitro group and remains unreactive, preserving the correct regiochemistry.
- Reagents: 2,5-Dichloronitrobenzene (1.0 eq), 2-Ethylphenol (1.1 eq), Potassium Carbonate (K_2CO_3 , 2.0 eq).
- Solvent: DMF or NMP (Polar aprotic solvents facilitate the SNAr mechanism).
- Procedure:
 - Dissolve 2,5-dichloronitrobenzene in DMF.
 - Add 2-ethylphenol and K_2CO_3 .
 - Heat to 90–100°C under nitrogen atmosphere for 4–6 hours.
 - Validation: Monitor by TLC (Hexane/EtOAc) for the disappearance of the starting nitrobenzene.
 - Workup: Quench with water, extract with ethyl acetate, and crystallize the nitro-intermediate.

Step 2: Chemoselective Reduction

- Rationale: The objective is to reduce the nitro group (-NO₂) to an aniline (-NH₂) without dechlorinating the aromatic ring.
- Method A (Iron/Ammonium Chloride): Preferred for preserving the Ar-Cl bond.
 - Reflux the nitro-intermediate in Ethanol/Water (4:1) with Fe powder (3.0 eq) and NH₄Cl (0.5 eq) for 2 hours.
- Method B (Catalytic Hydrogenation):
 - H₂ (1 atm), 5% Pt/C (sulfided) to prevent dehalogenation. Note: Standard Pd/C may cause dechlorination.

Part 3: Analytical Characterization & Quality Control

To validate the identity and purity of the synthesized material, a multi-modal analytical approach is required.^[1]

HPLC Method (Purity Profiling)

This reverse-phase method separates the target aniline from the nitro-precursor and potential phenol impurities.

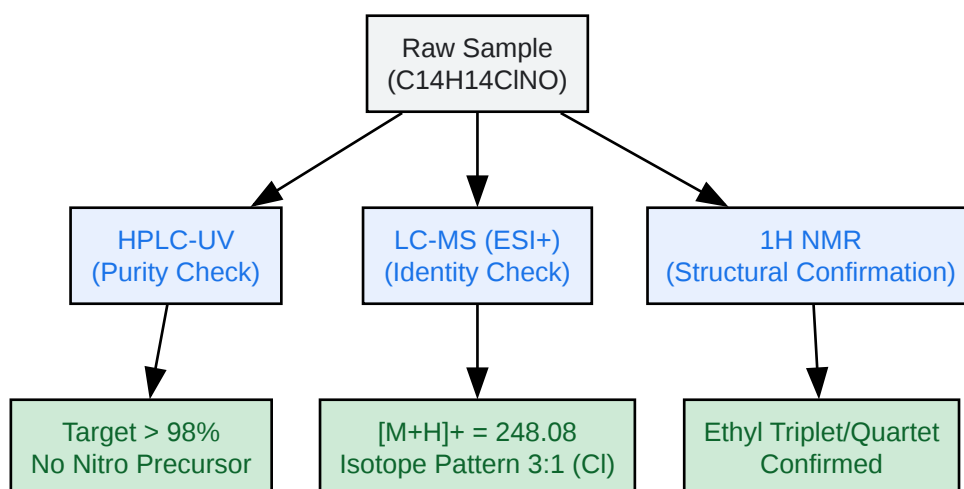
Parameter	Condition
Column	C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 μ m
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile
Gradient	0-2 min: 10% B; 2-15 min: 10% \rightarrow 90% B; 15-20 min: 90% B
Flow Rate	1.0 mL/min
Detection	UV @ 254 nm (Aromatic ring) and 210 nm
Expected Retention	Product elutes earlier than the nitro-intermediate due to the polarity of the -NH ₂ group.

NMR Spectroscopy Validation

The 2-ethyl group provides a distinct signature that differentiates this molecule from other common analogs (like the methyl or chloro variants).

- ¹H NMR (400 MHz, DMSO-d₆):
 - δ 1.10 (t, 3H): Methyl protons of the ethyl group (-CH₂CH₃).
 - δ 2.55 (q, 2H): Methylene protons of the ethyl group (-CH₂CH₃).
 - δ 5.20 (s, 2H): Broad singlet for the Aniline amine (-NH₂). Disappears on D₂O exchange.
 - δ 6.50–7.30 (m, 7H): Aromatic protons (3 on aniline ring, 4 on phenoxy ring).

Analytical Logic Diagram



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Figure 2: Analytical workflow for validating molecular identity and purity.

Part 4: Handling and Stability

- **Storage:** Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (browning) upon exposure to air and light.
- **Safety:** Treat as a potential skin sensitizer and irritant. Use standard PPE (nitrile gloves, safety glasses).
- **Stability:** Stable in neutral and basic solutions. Avoid strong oxidizing agents which may convert the aniline to a nitroso or nitro species.

References

- PubChem. (2025).[2] Compound Summary: 5-Chloro-2-[(3-methylphenyl)methoxy]aniline (Analogous Structure Analysis). National Library of Medicine. [\[Link\]](#)
- Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. *Coordination Chemistry Reviews*. (Grounding for Diaryl Ether Synthesis).

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Sources

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- [2. 3-Chloro-N-\(4-methoxybenzylidene\)aniline | C14H12ClNO | CID 525694 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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